

Preclinical Profile of SHP389 (TNO155): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical profile of **SHP389**, also known as TNO155, a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). The information presented herein is collated from various preclinical studies to support further research and drug development efforts.

Introduction to SHP2 and SHP389

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase. It plays a pivotal role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), modulating key cellular processes such as proliferation, survival, and differentiation primarily through the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers.[3]

SHP389 (TNO155) is an orally bioavailable, selective, allosteric inhibitor of SHP2.[3][4] It stabilizes the inactive conformation of SHP2, thereby preventing its activation and downstream signaling.[1] This mechanism of action provides high selectivity and potent inhibition of SHP2 activity.[3]

Mechanism of Action





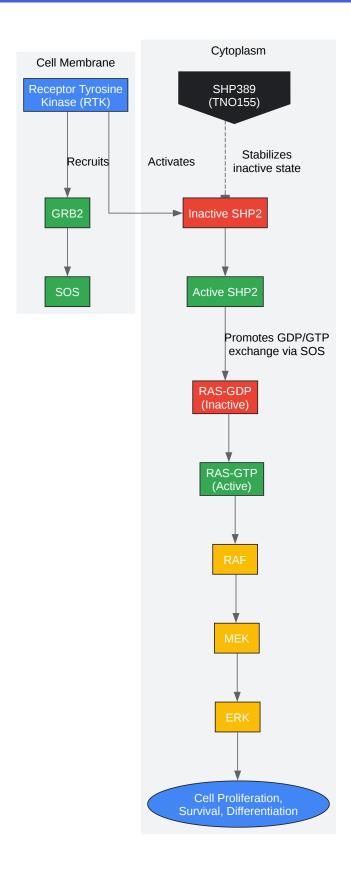


SHP389 binds to an allosteric pocket of the SHP2 protein, locking it in an auto-inhibited conformation.[3] This prevents the catalytic domain from accessing its substrates, thereby inhibiting SHP2's phosphatase activity. The inhibition of SHP2 by **SHP389** leads to the downregulation of the RAS-MAPK signaling cascade, which is a key driver of cell proliferation and survival in many cancer types.[1]

Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the point of intervention for **SHP389**.





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Caption: SHP2's role in the RAS-MAPK signaling pathway and inhibition by SHP389.



Quantitative Preclinical Data

The following tables summarize the key quantitative data for **SHP389** (TNO155) from preclinical studies.

Table 1: Biochemical Potency

Parameter	Value	Reference
IC50	0.011 μΜ	[5]

Table 2: In Vitro Anti-proliferative Effects (Combination

Therapy)

Cell Line	Combination Agent	Effect	Reference
EGFR-mutant NSCLC	Nazartinib (EGFR inhibitor)	Synergistic reduction in cell growth	[1][6]
BRAFV600E Colorectal Cancer	Dabrafenib (BRAF inhibitor) + Trametinib (MEK inhibitor)	Synergistic activity by blocking ERK feedback activation	[6][7]
KRAS G12C Cancer Cells	KRAS G12C Inhibitor	Enhanced efficacy by blocking feedback activation of wild-type RAS	[6][7]
ALK-mutant Neuroblastoma	Lorlatinib (ALK inhibitor)	Synergistically reduced cell growth	[8][9]

Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models



Cancer Model	Combination Agent	Effect	Reference
EGFR-mutant NSCLC PDX	Osimertinib (EGFR inhibitor)	Enhanced anti-tumor efficacy compared to single agents	[1]
BRAF V600-mutant Colorectal Cancer Xenograft (HT-29)	Dabrafenib + Trametinib	Greater tumor growth inhibition than single agents	[7]
Lung and Colorectal Cancer PDXs (including KRAS- mutant)	Ribociclib (CDK4/6 inhibitor)	Combination benefit observed	[6]
ALK-mutant Neuroblastoma Xenograft	Lorlatinib	Reduced or delayed tumor growth and prolonged survival	[8]

Table 4: Pharmacokinetic Profile of TNO155 in Different

Species

Species	Clearanc e (mL/min/k g)	Volume of Distributi on (L/kg)	Half-life (hours)	Oral Bioavaila bility (%)	Tmax (hours)	Referenc e
Mouse	24	3	2	78	0.8	[5]
Rat	15	7	8	100	1	[5]
Dog	4	3	9	>100	2	[5]
Monkey	6	4	9	60	2	[5]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Cell Proliferation Assay



- Objective: To determine the anti-proliferative effects of SHP389 as a single agent and in combination with other inhibitors.
- Cell Lines: Relevant cancer cell lines (e.g., EGFR-mutant NSCLC).
- Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with a dose-response range of SHP389, a combination agent, or both. A
 vehicle-treated group serves as a control.
 - Plates are incubated for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.[1]
 - Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo®).
 - Luminescence is measured using a plate reader.
 - Cell viability is calculated as a percentage relative to the vehicle-treated control wells.[1]

In Vivo Patient-Derived Xenograft (PDX) Model Study

- Objective: To evaluate the anti-tumor efficacy of SHP389 as a single agent and in combination with other targeted therapies in a more clinically relevant model.
- Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).[1]
- Procedure:
 - Tumor Implantation: Patient-derived tumor fragments or cell suspensions are implanted subcutaneously into the flank of the mice.[4]
 - Tumor Monitoring: Tumor growth is monitored by caliper measurements two to three times weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.[4]
 - Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups (Vehicle control, SHP389 monotherapy, combination agent monotherapy, SHP389 + combination agent).[4]

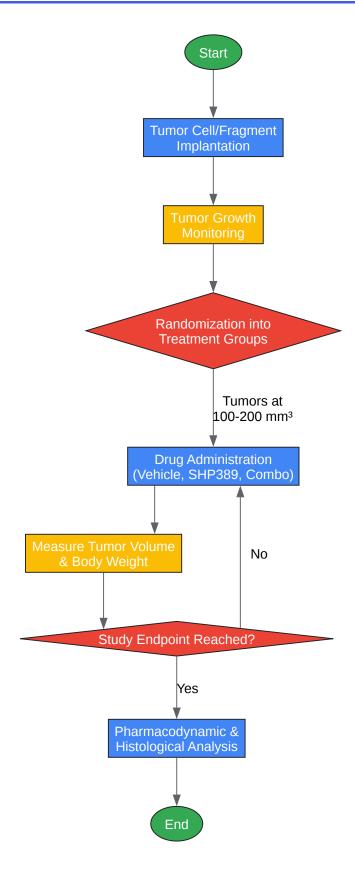


- Drug Administration: SHP389 is formulated for oral administration (e.g., in 0.5% methylcellulose) and administered via oral gavage at a specified dose and schedule.[4]
 The combination agent is administered according to its established protocol.
- Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition.
- Pharmacodynamic Analysis: At the end of the study, tumors may be harvested for biomarker analysis (e.g., Western blotting for p-ERK) to confirm target engagement.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo xenograft study.





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Caption: A generalized experimental workflow for preclinical in vivo xenograft studies.



Summary and Future Directions

The preclinical data for **SHP389** (TNO155) demonstrate that it is a potent and selective SHP2 inhibitor with a favorable pharmacokinetic profile across multiple species.[5] While modest as a single agent in some contexts, its true potential appears to lie in combination therapies.[7][10] Preclinical studies have consistently shown synergistic anti-tumor activity when **SHP389** is combined with inhibitors of key oncogenic pathways, such as EGFR, BRAF/MEK, and ALK.[1] [7][8] These findings provide a strong rationale for the ongoing clinical evaluation of **SHP389** in various combination regimens for the treatment of advanced solid tumors.[7][11][12] Future research will likely focus on identifying predictive biomarkers for sensitivity to SHP2 inhibition and optimizing combination strategies to overcome both intrinsic and acquired resistance to targeted therapies.

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